Baicalein

Catalog No.
S520398
CAS No.
491-67-8
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baicalein

CAS Number

491-67-8

Product Name

Baicalein

IUPAC Name

5,6,7-trihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H

InChI Key

FXNFHKRTJBSTCS-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=C(O)C(O)=C3

Solubility

Soluble in DMSO

Synonyms

Baicalein; BaiKalein; Noroxylin;

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

Description

The exact mass of the compound Baicalein is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Antioxidant Properties

Baicalein exhibits potent anti-inflammatory effects by suppressing the production of inflammatory mediators. Studies suggest its ability to modulate various signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases like arthritis, asthma, and inflammatory bowel disease [, ]. Additionally, Baicalein's antioxidant properties help combat oxidative stress, which is implicated in various chronic conditions [].

Potential in Cancer Research

Studies suggest Baicalein's ability to induce cancer cell death and inhibit proliferation, making it a potential candidate for cancer treatment. Research is ongoing to explore its mechanisms of action and potential use in combination with other therapies.

Neuroprotective Effects

Baicalein's neuroprotective properties are being investigated for their potential to benefit neurological disorders like Alzheimer's disease and Parkinson's disease []. Studies suggest it may help protect neurons from damage and improve cognitive function [].

Baicalein is a naturally occurring flavone, specifically a trihydroxyflavone, with the chemical formula C15H10O5C_{15}H_{10}O_{5}. It is characterized by hydroxyl groups at positions 5, 6, and 7 of its flavone structure. Baicalein is primarily extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine. This compound exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and antiviral properties, making it a subject of interest in pharmacological research .

The mechanism of action of baicalein for its various effects is still being investigated. Here are some proposed mechanisms:

  • Anti-inflammatory activity: Baicalein may suppress inflammatory pathways by inhibiting enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory mediator production [].
  • Antioxidant activity: The hydroxyl groups in baicalein scavenge free radicals, preventing cellular damage caused by oxidative stress [].
  • Anticancer activity: Baicalein may induce cancer cell death (apoptosis) and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways [].

  • Reduction: Baicalein can be reduced to form dihydrobaicalein.
  • Acetylation: The hydroxyl groups in baicalein can be acetylated to form acetylated derivatives.
  • Condensation: Baicalein can participate in Claisen condensation reactions to form more complex flavonoid structures.
  • Demethylation: This reaction can modify baicalein into its glycoside form, baicalin .

These reactions enable the synthesis of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Baicalein exhibits a range of biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is linked to various diseases .
  • Anti-inflammatory Effects: Baicalein inhibits pro-inflammatory cytokines and enzymes, making it effective in treating inflammatory conditions .
  • Antiviral Properties: It has shown efficacy against several viruses, including influenza and hepatitis viruses .
  • Anticancer Activity: Studies indicate that baicalein can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The synthesis of baicalein can be achieved through multiple methods:

  • Natural Extraction: Obtained from the roots of Scutellaria baicalensis through solvent extraction methods.
  • Chemical Synthesis:
    • A notable method involves starting with 2,6-dimethoxy-p-benzoquinone. This compound undergoes reduction, Friedel-Crafts acetylation, Claisen condensation, dehydrogenation oxidation cyclization, and demethylation to yield baicalein with high purity and yield .
    • This synthetic route is advantageous due to the use of low-cost raw materials and straightforward operational procedures.

Baicalein has several applications:

  • Pharmaceuticals: Used as an active ingredient in formulations targeting inflammation, cancer, and viral infections.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Cosmetics: Due to its antioxidant properties, baicalein is used in skincare products .

Research indicates that baicalein interacts with various biological targets:

  • GABA Receptors: It acts as a positive allosteric modulator at GABA receptors, contributing to its anxiolytic effects without sedation .
  • Enzyme Inhibition: Baicalein is known to inhibit prolyl endopeptidase, which may play a role in neuroprotection and cognitive enhancement .
  • Hormonal Modulation: The compound exhibits hormone antagonist properties, influencing endocrine functions .

Several compounds share structural similarities with baicalein. Here are some notable examples:

Compound NameStructure TypeUnique Features
BaicalinFlavone GlycosideGlucuronide of baicalein; exhibits similar bioactivity but has different pharmacokinetics.
ChrysinFlavoneKnown for anti-inflammatory and antioxidant effects; lacks hydroxyl group at position 7.
ApigeninFlavoneExhibits anti-cancer properties; fewer hydroxyl groups compared to baicalein.
LuteolinFlavoneSimilar antioxidant properties; has different substitution patterns on the flavonoid backbone.

Baicalein's unique arrangement of hydroxyl groups contributes significantly to its biological activity compared to these similar compounds. Its specific interactions within biological systems make it a valuable candidate for therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49QAH60606

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

491-67-8

Wikipedia

Baicalein
Disuccinimidyl_suberate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Bie B, Sun J, Guo Y, Li J, Jiang W, Yang J, Huang C, Li Z. Baicalein: A review of its anti-cancer effects and mechanisms in Hepatocellular Carcinoma. Biomed Pharmacother. 2017 Sep;93:1285-1291. doi: 10.1016/j.biopha.2017.07.068. Review. PubMed PMID: 28747003.
2: Gong D, Hong Y, Sun G, Zhang J. Novel strategy for quality consistency evaluation of Chinese medicine "YIQING" tablet that combines the simultaneous quantification and screening of ten bioactive constituents. J Sep Sci. 2017 Aug;40(15):3064-3073. doi: 10.1002/jssc.201700291. Epub 2017 Jun 28. Review. PubMed PMID: 28590083.
3: Davatgaran-Taghipour Y, Masoomzadeh S, Farzaei MH, Bahramsoltani R, Karimi-Soureh Z, Rahimi R, Abdollahi M. Polyphenol nanoformulations for cancer therapy: experimental evidence and clinical perspective. Int J Nanomedicine. 2017 Apr 4;12:2689-2702. doi: 10.2147/IJN.S131973. eCollection 2017. Review. PubMed PMID: 28435252; PubMed Central PMCID: PMC5388197.
4: Dinda B, Dinda S, DasSharma S, Banik R, Chakraborty A, Dinda M. Therapeutic potentials of baicalin and its aglycone, baicalein against inflammatory disorders. Eur J Med Chem. 2017 May 5;131:68-80. doi: 10.1016/j.ejmech.2017.03.004. Epub 2017 Mar 6. Review. PubMed PMID: 28288320.
5: Li LC, Kan LD. Traditional Chinese medicine for pulmonary fibrosis therapy: Progress and future prospects. J Ethnopharmacol. 2017 Feb 23;198:45-63. doi: 10.1016/j.jep.2016.12.042. Epub 2016 Dec 28. Review. PubMed PMID: 28038955.
6: Wu J, Hu Y, Xiang L, Li S, Yuan Y, Chen X, Zhang Y, Huang W, Meng X, Wang P. San-Huang-Xie-Xin-Tang Constituents Exert Drug-Drug Interaction of Mutual Reinforcement at Both Pharmacodynamics and Pharmacokinetic Level: A Review. Front Pharmacol. 2016 Nov 28;7:448. eCollection 2016. Review. PubMed PMID: 27965575; PubMed Central PMCID: PMC5124576.
7: Gong WY, Zhao ZX, Liu BJ, Lu LW, Dong JC. Exploring the chemopreventive properties and perspectives of baicalin and its aglycone baicalein in solid tumors. Eur J Med Chem. 2017 Jan 27;126:844-852. doi: 10.1016/j.ejmech.2016.11.058. Epub 2016 Dec 1. Review. PubMed PMID: 27960146.
8: Park S. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. 2016 Nov 16;21(11). pii: E1556. Review. PubMed PMID: 27854350.
9: Liu H, Dong Y, Gao Y, Du Z, Wang Y, Cheng P, Chen A, Huang H. The Fascinating Effects of Baicalein on Cancer: A Review. Int J Mol Sci. 2016 Oct 9;17(10). pii: E1681. Review. PubMed PMID: 27735841; PubMed Central PMCID: PMC5085714.
10: Noh K, Kang Y, Nepal MR, Jeong KS, Oh DG, Kang MJ, Lee S, Kang W, Jeong HG, Jeong TC. Role of Intestinal Microbiota in Baicalin-Induced Drug Interaction and Its Pharmacokinetics. Molecules. 2016 Mar 10;21(3):337. doi: 10.3390/molecules21030337. Review. PubMed PMID: 26978333.
11: Liu-Smith F, Meyskens FL. Molecular mechanisms of flavonoids in melanin synthesis and the potential for the prevention and treatment of melanoma. Mol Nutr Food Res. 2016 Jun;60(6):1264-74. doi: 10.1002/mnfr.201500822. Epub 2016 Mar 21. Review. PubMed PMID: 26865001; PubMed Central PMCID: PMC4900912.
12: Yarla NS, Bishayee A, Sethi G, Reddanna P, Kalle AM, Dhananjaya BL, Dowluru KS, Chintala R, Duddukuri GR. Targeting arachidonic acid pathway by natural products for cancer prevention and therapy. Semin Cancer Biol. 2016 Oct;40-41:48-81. doi: 10.1016/j.semcancer.2016.02.001. Epub 2016 Feb 4. Review. PubMed PMID: 26853158.
13: Moosavi F, Hosseini R, Saso L, Firuzi O. Modulation of neurotrophic signaling pathways by polyphenols. Drug Des Devel Ther. 2015 Dec 21;10:23-42. doi: 10.2147/DDDT.S96936. eCollection 2016. Review. PubMed PMID: 26730179; PubMed Central PMCID: PMC4694682.
14: de Oliveira MR, Nabavi SF, Habtemariam S, Erdogan Orhan I, Daglia M, Nabavi SM. The effects of baicalein and baicalin on mitochondrial function and dynamics: A review. Pharmacol Res. 2015 Oct;100:296-308. doi: 10.1016/j.phrs.2015.08.021. Epub 2015 Aug 28. Review. PubMed PMID: 26318266.
15: Zhang H, Zhai J, Zhang L, Li C, Zhao Y, Chen Y, Li Q, Hu XP. In Vitro Inhibition of Glyoxalase І by Flavonoids: New Insights from Crystallographic Analysis. Curr Top Med Chem. 2016;16(4):460-6. Review. PubMed PMID: 26268338.
16: Fajardo AM, Piazza GA. Chemoprevention in gastrointestinal physiology and disease. Anti-inflammatory approaches for colorectal cancer chemoprevention. Am J Physiol Gastrointest Liver Physiol. 2015 Jul 15;309(2):G59-70. doi: 10.1152/ajpgi.00101.2014. Epub 2015 May 28. Review. PubMed PMID: 26021807; PubMed Central PMCID: PMC4504955.
17: Dinda B, SilSarma I, Dinda M, Rudrapaul P. Oroxylum indicum (L.) Kurz, an important Asian traditional medicine: from traditional uses to scientific data for its commercial exploitation. J Ethnopharmacol. 2015 Feb 23;161:255-78. doi: 10.1016/j.jep.2014.12.027. Epub 2014 Dec 25. Review. PubMed PMID: 25543018.
18: Kim DH, Sung B, Chung HY, Kim ND. Modulation of Colitis-associated Colon Tumorigenesis by Baicalein and Betaine. J Cancer Prev. 2014 Sep;19(3):153-60. doi: 10.15430/JCP.2014.19.3.153. Review. PubMed PMID: 25337584; PubMed Central PMCID: PMC4189507.
19: Xiao JR, Do CW, To CH. Potential therapeutic effects of baicalein, baicalin, and wogonin in ocular disorders. J Ocul Pharmacol Ther. 2014 Oct;30(8):605-14. doi: 10.1089/jop.2014.0074. Review. PubMed PMID: 25280175.
20: Chen H, Gao Y, Wu J, Chen Y, Chen B, Hu J, Zhou J. Exploring therapeutic potentials of baicalin and its aglycone baicalein for hematological malignancies. Cancer Lett. 2014 Nov 1;354(1):5-11. doi: 10.1016/j.canlet.2014.08.003. Epub 2014 Aug 13. Review. PubMed PMID: 25128647; PubMed Central PMCID: PMC4179973.

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